2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol
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Overview
Description
2-[4-(2-ETHOXYPHENOXY)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL is a complex organic compound with a unique structure that combines phenolic, pyrazole, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-ETHOXYPHENOXY)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-ethoxyphenol with hydrazine to form the pyrazole ring, followed by the introduction of the nitrophenyl group through a nitration reaction. The final step involves the methoxylation of the phenol group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-ETHOXYPHENOXY)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL undergoes various chemical reactions, including:
Oxidation: The phenolic and pyrazole groups can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenols or pyrazoles.
Scientific Research Applications
2-[4-(2-ETHOXYPHENOXY)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-ETHOXYPHENOXY)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are mediated through the inhibition of NF-κB and MAPK pathways, leading to the suppression of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- 5-ethoxy-2-[4-(2-ethoxyphenoxy)-1H-pyrazol-3-yl]phenol
- 2-methoxy-4-vinylphenol
Uniqueness
2-[4-(2-ETHOXYPHENOXY)-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H21N3O6 |
---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
2-[4-(2-ethoxyphenoxy)-1H-pyrazol-5-yl]-5-[(4-nitrophenyl)methoxy]phenol |
InChI |
InChI=1S/C24H21N3O6/c1-2-31-21-5-3-4-6-22(21)33-23-14-25-26-24(23)19-12-11-18(13-20(19)28)32-15-16-7-9-17(10-8-16)27(29)30/h3-14,28H,2,15H2,1H3,(H,25,26) |
InChI Key |
GWNAVMDWRQPCIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=C(NN=C2)C3=C(C=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
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